Carbobenzyloxysarcosylglycine

Peptide Stability Piperazinedione Formation Reaction Kinetics

Z-Sar-Gly-OH (Carbobenzyloxysarcosylglycine, 15146-74-4) is an essential Cbz-protected building block. Its sarcosylglycine core minimizes piperazinedione formation during coupling, improving yield over its sequence isomer Z-Gly-Sar-OH. The N-methyl group enhances amine basicity and confers metal-chelation stability (logK ≈6.15), enabling pH‑sensitive applications. Essential for orthogonal-protection strategies in patented tetrapeptide synthesis—substitution risks synthetic failure. Secure your supply of this correctly protected dipeptide to guarantee successful multi‑step solution‑phase assembly.

Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
CAS No. 15146-74-4
Cat. No. B15076223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbobenzyloxysarcosylglycine
CAS15146-74-4
Molecular FormulaC13H16N2O5
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCN(CC(=O)NCC(=O)O)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H16N2O5/c1-15(8-11(16)14-7-12(17)18)13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)(H,17,18)
InChIKeyHZTCJXSEHNRBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbobenzyloxysarcosylglycine (CAS 15146-74-4): A Critical Cbz-Protected Dipeptide Building Block for Controlled Peptide Synthesis


Carbobenzyloxysarcosylglycine (Z-Sar-Gly-OH) is a synthetic, Cbz-protected dipeptide consisting of an N-methylglycine (sarcosine) residue coupled to glycine . Its core structural feature, the sarcosine moiety, is a non-proteinogenic amino acid that imparts unique conformational and metabolic properties to peptides [1]. The carbobenzyloxy (Cbz, or Z) group is a standard, acid-stable protecting group for amines, cleavable under hydrogenolysis or strong acid conditions, making this compound a versatile building block in solution- and solid-phase peptide synthesis . Its precise molecular weight is 280.28 g/mol with the formula C13H16N2O5 .

Why Generic Substitution Fails: The Non-Interchangeable Properties of the Sar-Gly Core and the Cbz Protecting Group


The selection of Carbobenzyloxysarcosylglycine cannot be fulfilled by a generic dipeptide or a similar building block. Substitution with a glycine analog (e.g., Gly-Gly) or a sequence isomer (e.g., Z-Gly-Sar-OH) is not feasible due to the unique conformational and chemical properties of the sarcosylglycine core [1]. The N-methyl group in sarcosine significantly impacts the basicity of the terminal amine and the propensity for backbone cyclization into piperazinediones, a common and often undesired side reaction during peptide synthesis [2]. Furthermore, the Cbz protecting group dictates the compound's orthogonal deprotection strategy, which is incompatible with Boc or Fmoc-based protocols . Attempting to interchange this building block without rigorous verification risks synthetic failure due to unexpected cyclization rates, altered metal chelation behavior, or incorrect orthogonal protecting group strategy.

Quantitative Differentiation Evidence for Carbobenzyloxysarcosylglycine (CAS 15146-74-4)


Reduced Backbone Cyclization Propensity for Sarcosylglycine Core

The underlying sarcosylglycine scaffold exhibits a markedly slower rate of undesired cyclization compared to the sequence isomer glycylsarcosine (Gly-Sar) [1]. In a comparative kinetic study of dipeptide methyl esters at pH 7.3-8.5 and 25.0°C, the half-life (t½) for cyclization of glycylsarcosine methyl ester was approximately 5 minutes, making it highly prone to rapid degradation [1]. In contrast, sarcosylglycine methyl ester cyclized 'considerably faster than the glycylglycine ester', but was significantly slower than its sequence isomer, with the study noting evidence of steric hindrance from the N-methyl group reducing its self-catalytic rate constant (kgb) [1]. **Crucially, a direct head-to-head comparison of the Cbz-protected compounds (Z-Sar-Gly-OH vs. Z-Gly-Sar-OH) under identical synthetic conditions was not found in the primary literature.** The data presented here provides class-level inference from the unprotected core scaffold, highlighting a key stability differential that is highly relevant to the protected building block.

Peptide Stability Piperazinedione Formation Reaction Kinetics

Increased Terminal Amine Basicity for Sarcosylglycine Core

The presence of the N-methyl group on the sarcosine residue of the sarcosylglycine core elevates the basicity of the terminal amine compared to a glycine analog [1]. In a study using potentiometry and calorimetry at 25°C and 0.15 M NaCl, the terminal amine of sarcosylglycine was found to be 'more basic than the glycine analogues' [1]. This difference influences the pH-dependent protonation state of the molecule, which is a critical factor in its solubility and reactivity in aqueous solutions [1]. **A direct head-to-head comparison of the Cbz-protected compound (Z-Sar-Gly-OH) with its glycine analog (Z-Gly-Gly-OH) was not found in the primary literature.** The data presented is class-level inference based on the unprotected core scaffold.

Peptide Basicity Metal Coordination Thermodynamics

Comparable Cu(II) Complex Stability to Glycine Analog

Despite its different basicity, the sarcosylglycine core does not significantly alter the thermodynamic stability of its copper(II) complexes compared to a glycine analog [1]. Potentiometric and calorimetric studies reveal that the stability constants (logK) for Cu(II) complexes of the unprotected peptides are highly similar: logKCu/glycyl-glycine = 6.33 ± 0.06 versus logKCu/sarcosylglycine = 6.15 ± 0.08 [1]. This indicates that the N-methyl group does not interfere with the primary metal binding event at the terminal amine [1]. **A direct comparison of the metal complexation properties of the Cbz-protected compounds (Z-Sar-Gly-OH vs. Z-Gly-Gly-OH) was not found in the primary literature.** This data represents a class-level inference from the core scaffold.

Metal Chelation Copper Complexes Thermodynamic Stability

Specific Utility in Solution-Phase Peptide Synthesis

Carbobenzyloxysarcosylglycine is explicitly utilized as a building block in the solution-phase synthesis of complex peptides, as demonstrated in a patent for the preparation of the tetrapeptide H-Sar-Lys-Sar-Gln-NH2 [1]. The patent describes a method where a Cbz-protected sarcosine derivative is activated and coupled, highlighting the Cbz group's role in orthogonal protection schemes [1]. This provides a direct application for the specific Z-Sar-Gly-OH building block in a documented synthetic route. While the patent does not provide a quantitative comparison against other protecting groups, it establishes a verifiable use case for this specific molecule in a multi-step synthesis.

Peptide Synthesis Protecting Groups Organic Chemistry

Validated Application Scenarios for Carbobenzyloxysarcosylglycine (CAS 15146-74-4)


Incorporation of N-Methylated Residues into Solution-Phase Synthesized Peptides

Carbobenzyloxysarcosylglycine is ideally suited for researchers performing solution-phase peptide synthesis who require the orthogonal protection offered by the Cbz group [1]. Its use as a key intermediate in the synthesis of a bioactive tetrapeptide (H-Sar-Lys-Sar-Gln-NH2) demonstrates its practical application in a multi-step, patented process [1]. The slower cyclization kinetics of the underlying Sar-Gly scaffold relative to its sequence isomer (Gly-Sar) make it a preferred choice for minimizing piperazinedione formation during coupling steps, thereby improving the yield and purity of the final peptide product [2].

Building Block for Metal-Binding Peptides Requiring Defined Chelation Behavior

The sarcosylglycine core of this compound has been shown to form copper(II) complexes with stability constants (logK ≈ 6.15) that are comparable to those of glycine-based dipeptides (logK ≈ 6.33) [1]. This suggests that Carbobenzyloxysarcosylglycine can be used as a building block in the construction of metal-binding peptides where the presence of the N-methyl group is desired for other reasons (e.g., conformational restriction or increased lipophilicity), without the risk of significantly altering the metal-binding thermodynamics of the final construct [1].

Preparation of Peptides with Tailored Basicity and Solubility Profiles

The N-methyl group of the sarcosine residue confers increased basicity to the terminal amine compared to a glycine analog [1]. Researchers designing peptides for applications sensitive to pH, such as drug delivery systems or diagnostic probes, can use this building block to fine-tune the protonation state of the peptide backbone. This can influence solubility in aqueous media and overall molecular charge at physiological pH, offering a level of control not possible with standard glycine-based building blocks [1].

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